molecular formula C21H24N2O5 B243392 Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B243392
M. Wt: 384.4 g/mol
InChI Key: NUWKXQVKKSMRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. EMBI belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood. However, it has been proposed that Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammation process and are also implicated in the development of cancer. By inhibiting COX-2 activity, Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate may prevent the production of prostaglandins and thus reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, reduce the production of prostaglandins, and inhibit cancer cell growth. Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been found to have potent anti-inflammatory and analgesic effects in animal models. In addition, Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to have a low toxicity profile, indicating that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high yield. The purity of the compound can also be easily achieved through recrystallization. In addition, Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to have a low toxicity profile, indicating that it may be a safe and effective therapeutic agent. However, there are also limitations to using Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments. For example, the mechanism of action of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, which may make it difficult to interpret the results of experiments. In addition, the effects of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of research could focus on further elucidating the mechanism of action of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. This could involve using advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its interactions with COX-2. Another area of research could focus on optimizing the synthesis method for Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate to improve yield and purity. Finally, further studies could be conducted to investigate the potential therapeutic applications of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in the treatment of cancer and inflammation.

Synthesis Methods

Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoic acid and morpholine. Another synthesis method involves the reaction of 4-ethoxybenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoic acid and morpholine. The yield of Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate using these methods is typically high, and the purity of the compound can be easily achieved through recrystallization.

Scientific Research Applications

Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have potent anti-inflammatory and analgesic effects in animal models.

properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 3-[(4-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O5/c1-3-28-17-7-4-15(5-8-17)20(24)22-18-14-16(21(25)26-2)6-9-19(18)23-10-12-27-13-11-23/h4-9,14H,3,10-13H2,1-2H3,(H,22,24)

InChI Key

NUWKXQVKKSMRPC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Origin of Product

United States

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